

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin for Bioimaging

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Compound of Interest

Compound Name: 3-Azido-7-hydroxycoumarin

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Core Principles and Applications

3-Azido-7-hydroxycoumarin is a versatile and powerful tool in the field of bioimaging, primarily functioning as a fluorogenic probe. Its innovative design allows for the highly sensitive detection of a wide array of biomolecules and cellular processes. The core of its functionality lies in its "pro-fluorogenic" nature; the molecule itself is essentially non-fluorescent, thereby ensuring low background signal in imaging applications. Upon undergoing a highly specific chemical reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an alkyne-tagged target molecule, its fluorescence is "switched on," emitting a bright blue signal.^{[1][2]} This activation mechanism provides a high signal-to-noise ratio, making it an ideal candidate for no-wash, live-cell imaging.

The primary application of **3-Azido-7-hydroxycoumarin** is in the labeling and visualization of alkyne-modified biomolecules within living cells. This includes, but is not limited to, the tracking of newly synthesized DNA in proliferating cells by reacting with the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), imaging of the glycome, and potentially the detection of specific enzymatic activities through cleverly designed alkyne-bearing substrates.^[2] Its cell-permeable nature allows for the efficient labeling of intracellular targets.

Key Physicochemical and Photophysical Properties

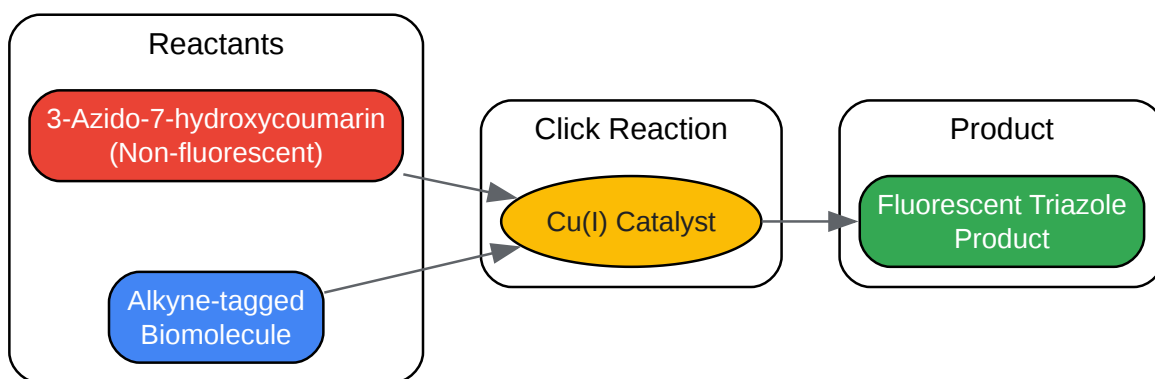
The utility of **3-Azido-7-hydroxycoumarin** in bioimaging is underpinned by its distinct chemical and photophysical characteristics. The presence of the azide group at the 3-position is crucial for its participation in the click reaction, while the hydroxy group at the 7-position contributes to its photophysical performance. The molecule is a crystalline solid, typically amber to brown in color, and is soluble in common organic solvents such as DMSO, DMF, methanol, and acetonitrile.^{[1][3]}

The most critical feature of **3-Azido-7-hydroxycoumarin** is the dramatic change in its photophysical properties upon conversion to its triazole form via the click reaction. This "turn-on" fluorescence is the basis of its application as a high-contrast imaging agent. While specific values for quantum yield and extinction coefficient are not readily available in all commercial and literature sources, the coumarin core is known for its superior photostability and high quantum yield upon triazole formation.^[1]

Property	3-Azido-7-hydroxycoumarin (Before Click Reaction)	Triazole Product (After Click Reaction)
Molecular Formula	C ₉ H ₅ N ₃ O ₃ ^[1]	-
Molecular Weight	203.15 g/mol ^[1]	-
Excitation Maximum (λ _{ex})	~260 nm, ~348 nm ^[1]	~404 nm ^{[1][2][3]}
Emission Maximum (λ _{em})	~391 nm ^[1]	~477-480 nm ^{[1][2][3]}
Quantum Yield (Φ)	Very low (essentially non-fluorescent)	High
Extinction Coefficient (ε)	Not reported	Not reported
Appearance	Amber to brown crystalline solid ^[1]	-
Solubility	DMSO, DMF, MeOH, MeCN ^{[1][3]}	-

Activation Mechanism and Experimental Workflow

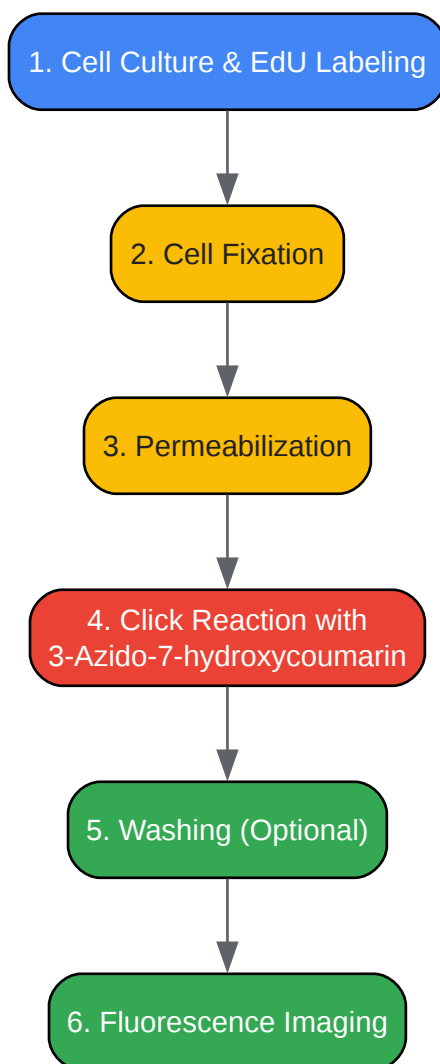
The central mechanism for the activation of **3-Azido-7-hydroxycoumarin** is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction leads to the formation of a stable triazole ring, which extends the π -conjugation of the coumarin fluorophore, resulting in a significant increase in fluorescence.



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Figure 1: Activation of **3-Azido-7-hydroxycoumarin** via Click Chemistry.

A typical experimental workflow for utilizing **3-Azido-7-hydroxycoumarin** for bioimaging, for example, in labeling newly synthesized DNA in proliferating cells, involves several key steps.



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